
1-(4-chlorobenzyl)-3-hydroxy-5-(4-methylphenyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one hydrochloride
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H20ClNO2 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-hydroxy-2-(4-methylphenyl)-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20ClNO2/c1-16-7-11-19(12-8-16)22-21(18-5-3-2-4-6-18)23(27)24(28)26(22)15-17-9-13-20(25)14-10-17/h2-14,22,27H,15H2,1H3 |
InChI Key |
QQCCRHUZXAWUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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